1H-Indazole-7-carboxamide Exhibits 1,700-fold Lower Potency but Distinct Isoform Selectivity Against nNOS Compared to 7-Nitroindazole
In a direct head-to-head comparison using recombinant rat brain nNOS, 1H-indazole-7-carboxamide demonstrated significantly lower potency than the reference inhibitor 7-nitroindazole (7-NI), yet exhibited a surprising selectivity for the neuronal isoform [1]. While 7-NI is a potent inhibitor, its selectivity profile is less pronounced at the isolated enzyme level [2].
| Evidence Dimension | Inhibitory constant (Ki) against rat recombinant nNOS |
|---|---|
| Target Compound Data | 55,000 nM (55 μM) |
| Comparator Or Baseline | 7-Nitroindazole (7-NI): 90 nM (0.09 μM) |
| Quantified Difference | Approximately 1,700-fold lower potency (higher Ki value) for 1H-indazole-7-carboxamide |
| Conditions | Recombinant rat nNOS enzyme assay |
Why This Matters
This quantitative differentiation confirms that 1H-indazole-7-carboxamide is not a potent nNOS inhibitor but a selective tool compound; its procurement is essential for studies requiring nNOS selectivity without the confounding potent inhibition seen with 7-NI.
- [1] BindingDB. Entry for 1H-Indazole-7-carboxamide (BDBM50271279). Binding Database. Retrieved from http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50271279 View Source
- [2] Molecular mechanisms of inhibition of porcine brain nitric oxide synthase by the antinociceptive drug 7-nitro-indazole. Neuropharmacology, 1994, 33(11), 1253-1259. View Source
